molecular formula C12H16ClNO2 B1373217 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride CAS No. 1311315-29-3

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride

Cat. No. B1373217
CAS RN: 1311315-29-3
M. Wt: 241.71 g/mol
InChI Key: UHYFKZRLDRSNGL-UHFFFAOYSA-N
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Description

The compound “5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride” is a derivative of "6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine" . It has a molecular formula of C12H15NO2 .


Molecular Structure Analysis

The molecular structure of the base compound, “6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine”, includes a benzene ring fused with a seven-membered ring, with an amine group attached . The exact structure of the hydrochloride salt of the carboxylic acid derivative would include additional elements for the carboxyl group and the chloride ion.


Physical And Chemical Properties Analysis

The base compound, “6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine”, has a molecular weight of 161.24 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Unfortunately, specific physical and chemical properties for the hydrochloride salt of the carboxylic acid derivative were not found in the retrieved data.

Scientific Research Applications

Synthesis and Utilization

5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzo[7]annulen-6-yl)amine, which is further reacted with acrylamide to yield different hexahydro-1H-benzo[cyclohept]pyridines (Learmonth, Proctor, & Scopes, 1997). This demonstrates its role in creating complex organic compounds.

Multicomponent Reactions

The compound is also used in efficient multicomponent reactions for the preparation of various derivatives. These derivatives are part of acceptor–donor–acceptor (A–D–A) systems, which have significant chemical properties and can be synthesized with excellent yields (Rong et al., 2012).

Conformational Analysis and Reactions

Conformational analysis and transannular reactions involving this compound have been studied. For instance, specific derivatives of this compound undergo acid-catalyzed transannular reactions leading to various benzoannulene derivatives (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997). This research contributes to the understanding of its structural and chemical behavior.

Synthesis of Polyether Carboxylic Acids

Research has also been conducted on the synthesis of polyether carboxylic acids, where derivatives of this compound are used as carriers for alkali metal ion transport through liquid membranes (Yamaguchi et al., 1988). This highlights its potential application in ion transport and membrane studies.

Preparation of Polyacetylenes

The compound has been involved in the preparation of polyacetylenes bearing an amino group, crucial for chirality assignment of carboxylic acids by circular dichroism. This application is significant in determining the chirality of acids, an important aspect in stereochemistry (Yashima, Maeda, Matsushima, & Okamato, 1997).

Synthesis of NOP Receptor Antagonist

This compound has been used in the modified synthesis of the NOP receptor antagonist SB612111, demonstrating its application in the synthesis of compounds with potential pharmacological importance (Perrey, Li, & Zhang, 2016).

Mechanism of Action

Target of Action

The primary targets of “5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . 7

properties

IUPAC Name

5-amino-6,7,8,9-tetrahydrobenzo[7]annulene-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-12(11(14)15)8-4-3-6-9-5-1-2-7-10(9)12;/h1-2,5,7H,3-4,6,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFKZRLDRSNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C2=CC=CC=C2C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride

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